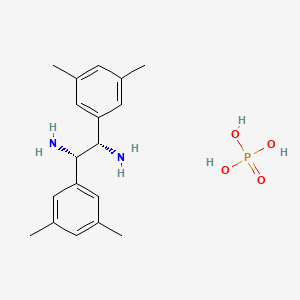

(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a chiral phosphine with two 3,5-dimethylphenyl groups attached to each nitrogen atom of a 1,2-ethylenediamine . Chiral phosphines are often used as ligands in asymmetric catalysis.

Molecular Structure Analysis

The compound has two chiral centers, which are the two carbon atoms of the ethylenediamine moiety . Each of these carbons is attached to a 3,5-dimethylphenyl group, a hydrogen atom, a nitrogen atom, and a phosphorus atom .Chemical Reactions Analysis

As a phosphine, this compound can act as a ligand and coordinate to metal centers. The specific reactions it can participate in would depend on the other reactants and conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a phosphine, it would likely be sensitive to air and moisture .Applications De Recherche Scientifique

Coordination Chemistry and Molecular Structures

- Hydrogen-Bonded Assemblies : Research on alkylsulphate salts of bis-phenols, which share structural motifs with (1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate, reveals the formation of hydrogen-bonded assemblies through O–H⋯O and N–H⋯O interactions. These studies underline the importance of such compounds in understanding the self-assembly processes and hydrogen bonding in molecular structures (Sarma & Baruah, 2008).

Synthesis and Catalysis

- Immunoglobulin G Cross-Linking : The synthesis of bivalent affinity labels for the cross-linking of immunoglobulin G demonstrates the applicability of structurally related compounds in biochemistry for producing covalently cross-linked materials. Such processes have implications for developing sensitive probes for immune effector functions (Segal & Hurwitz, 1976).

Materials Science and Flame Retardancy

- Organophosphate Esters Exposure : Studies on the exposure to organophosphate esters (OPEs), which are structurally related to the compound , highlight concerns regarding their use due to suspected health risks. Such research is pivotal in environmental science and public health, contributing to understanding exposure risks and paving the way for safer alternatives (He et al., 2018).

Environmental Implications

- Hydrolysis Studies : Research into the hydrolysis of esters, including phosphate esters, provides insight into the degradation mechanisms and environmental fate of such compounds. These studies are crucial for assessing the environmental impact and biodegradability of chemical substances (Taylor & Kluger, 1993).

Spectroscopy and Molecular Analysis

- Vibrational Properties : Investigations into the vibrational properties of the phosphate group through molecular dynamics and density functional theory illuminate the link between structure and spectral characteristics. This research is fundamental in analytical chemistry for developing probes and sensors based on vibrational spectroscopy (Andrushchenko et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

(1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine;phosphoric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2.H3O4P/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16;1-5(2,3)4/h5-10,17-18H,19-20H2,1-4H3;(H3,1,2,3,4)/t17-,18-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDGAFBRVLBNCX-APTPAJQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H]([C@H](C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N2O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-butyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965697.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![Methyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2965699.png)

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2965702.png)

amino}-2-methylpropanoic acid](/img/structure/B2965703.png)

![2-(benzylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2965704.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea](/img/structure/B2965708.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2965712.png)

![2-{[4-(4-Methylbenzenesulfonyl)-5-(morpholin-4-yl)-1,3-thiazol-2-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2965713.png)

![2-Chloro-N-[[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methyl]propanamide](/img/structure/B2965715.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2965716.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2965719.png)